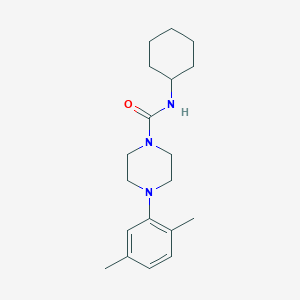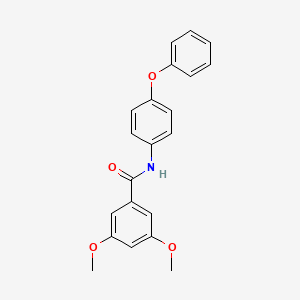![molecular formula C14H12ClNO3 B5728267 N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)
N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action for N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide involves its interaction with the GABA receptor. Specifically, it acts as a positive allosteric modulator, meaning that it enhances the activity of the receptor in the presence of GABA. This results in increased inhibition of neuronal activity, leading to the observed effects on anxiety, sleep, and muscle relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide include its modulation of the GABA receptor, leading to increased inhibition of neuronal activity. This results in a range of effects on the body, including reduced anxiety, improved sleep, and muscle relaxation. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide in lab experiments include its specific modulation of the GABA receptor, making it a useful tool for studying the role of this receptor in various physiological processes. Additionally, this compound has been shown to have potential therapeutic applications, making it a promising candidate for drug development. However, the limitations of using this compound include its potential toxicity and limited availability, which may restrict its use in certain experiments.
Direcciones Futuras
For the study of N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide include further investigation of its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the GABA receptor. Finally, the development of new synthetic methods for this compound may increase its availability and facilitate further research.
Métodos De Síntesis
The synthesis method for N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide involves the reaction of 5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as triethylamine. The resulting compound is purified through recrystallization and characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have modulatory effects on the GABA receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. Additionally, this compound has been studied for its potential as a treatment for epilepsy and other neurological disorders.
Propiedades
IUPAC Name |
N-[5-chloro-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-7(17)16-12-10-6-9(15)4-5-11(10)19-14(12)13(18)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWQFAXUSAUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)

![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)



![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)


![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5728257.png)

